molecular formula C12H16N4O4S B2681549 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 946263-69-0

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2681549
CAS No.: 946263-69-0
M. Wt: 312.34
InChI Key: AYCBPRDSFCEXAC-UHFFFAOYSA-N
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Description

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, also known as DMS-Pyridazinone, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, due to its structural complexity, plays a significant role in the synthesis of various heterocyclic compounds that exhibit a range of biological activities. Research has focused on synthesizing derivatives and analogs to explore their potential in medicinal chemistry and materials science.

  • Antibacterial, Antiurease, and Antioxidant Activities : A study demonstrates the synthesis of compounds related to this compound, evaluating their antibacterial, antiurease, and antioxidant activities. The research highlights the compound's role in generating new molecules with effective antiurease and antioxidant properties (Sokmen et al., 2014).

  • Synthesis of Novel Pyridine and Naphthyridine Derivatives : Another research effort focuses on the compound's utility in creating novel pyridine and naphthyridine derivatives through dimerization and coupling reactions, showcasing its versatility in synthesizing complex heterocyclic structures with potential pharmacological applications (Abdelrazek et al., 2010).

  • Amplification of Phleomycin Against Escherichia coli : Research into the condensation reactions involving derivatives of this compound demonstrates their potential as amplifiers of phleomycin, a chemotherapy drug, against Escherichia coli, indicating a novel application in enhancing antibiotic efficacy (Brown & Cowden, 1982).

  • Antimicrobial Activity of Fused Heterocyclic Systems : Explorations into the reactivity of related compounds have led to the synthesis of new heterocyclic systems showing promising antimicrobial activity against Staphylococcus aureus. This research underscores the compound's importance in developing new antimicrobial agents (Sirakanyan et al., 2015).

Mechanism of Action

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-6-oxopyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-15(2)21(18,19)13-7-8-16-12(17)6-5-10(14-16)11-4-3-9-20-11/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCBPRDSFCEXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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